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Compound of Interest

Octyl 3-aminopyridine-2-
Compound Name:
carboxylate

Cat. No.: B12549035

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Octyl 3-aminopyridine-2-
carboxylate, a heterocyclic compound with potential applications in research and drug
development. Due to the limited availability of direct experimental data for this specific
molecule, this guide synthesizes information from closely related analogs and established
chemical principles to provide a robust predictive profile. This includes its physicochemical
properties, detailed hypothetical experimental protocols for its synthesis and characterization,
and an exploration of its potential biological activities and associated signaling pathways.

Core Molecular Attributes

Octyl 3-aminopyridine-2-carboxylate is an ester derivative of 3-aminopyridine-2-carboxylic
acid. The introduction of an octyl group significantly increases its lipophilicity, which may
influence its pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties

The fundamental properties of Octyl 3-aminopyridine-2-carboxylate have been calculated
and are presented below, alongside data for related aminopyridine derivatives to provide
context for structure-property relationships.
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Molecular
Molecular . Calculated
Compound Weight ( g/mol Notes
Formula ) LogP
Data for this
Octyl 3- compound is
aminopyridine-2-  C14H22N202 250.34 ~3.8 predicted. LogP
carboxylate suggests high
lipid solubility.
Methyl 3- ,
) o ) A shorter-chain
aminopyridine-2-  C7H8N202 152.15 Not available
ester analog.
carboxylate
Ethyl 3-
) o ) A short-chain
aminopyridine-2-  C8H10N202 166.18 Not available
ester analog.
carboxylate
3-Aminopyridine- ) The parent
] ] C6H6N202 138.12 Not available ) )
2-carboxylic acid carboxylic acid.
A well-studied
. . aminopyridine
4-Aminopyridine C5H6N2 94.12 0.2

with neurological

activity.

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of Octyl

3-aminopyridine-2-carboxylate, based on established organic chemistry principles and

published procedures for analogous compounds.

Synthesis of Octyl 3-aminopyridine-2-carboxylate

The synthesis of the target compound can be approached in a two-step process: first, the

synthesis of the precursor, 3-aminopyridine-2-carboxylic acid, followed by its esterification with

octanol.

Step 1: Synthesis of 3-Aminopyridine-2-carboxylic Acid
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This procedure is adapted from the synthesis of related aminopyridine carboxylic acids.[1]

¢ Reaction: The synthesis involves the reduction of a nitro-substituted pyridine precursor.

o Materials:

o 3-Nitropyridine-2-carboxylic acid

o Palladium on carbon (10% Pd/C)

o Sodium bicarbonate (NaHCO3)

o Distilled water

o Hydrogen gas (H2)

o 1N Hydrochloric acid (HCI)

o Ethanol

o Ethyl acetate

e Procedure:

o Dissolve 3-nitropyridine-2-carboxylic acid and sodium bicarbonate in distilled water in a
reaction vessel suitable for hydrogenation.

o Purge the reaction vessel with an inert gas (e.g., nitrogen) to remove oxygen.

o Carefully add the 10% Pd/C catalyst to the solution.

o Replace the inert atmosphere with hydrogen gas and maintain a positive pressure.

o Stir the reaction mixture vigorously at room temperature for approximately 48-50 hours, or
until the reaction is complete (monitored by TLC or LC-MS).

o Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with
an inert gas.
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o Filter the reaction mixture to remove the Pd/C catalyst.

o Adjust the pH of the filtrate to weakly acidic using 1N HCI, which may cause the product to
precipitate.

o Concentrate the solution under reduced pressure.

o Add a small amount of ethanol and ethyl acetate to the residue to induce further
precipitation.

o Collect the solid product by filtration and dry under vacuum to yield 3-aminopyridine-2-
carboxylic acid.

Step 2: Fischer Esterification to Yield Octyl 3-aminopyridine-2-carboxylate

This is a standard Fischer esterification protocol adapted for pyridine carboxylic acids.[2][3][4]

[5]16]

o Reaction: An acid-catalyzed esterification between 3-aminopyridine-2-carboxylic acid and n-
octanol.

o Materials:
o 3-Aminopyridine-2-carboxylic acid
o n-Octanol
o Concentrated sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TsOH)
o Toluene (optional, for azeotropic removal of water)
o Saturated sodium bicarbonate solution (NaHCO3)
o Brine (saturated NacCl solution)
o Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2S04)

o Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
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e Procedure:

o

In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using
toluene), combine 3-aminopyridine-2-carboxylic acid and a molar excess of n-octanol.

If using, add toluene to the flask.

Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to
the mixture.

Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress
by TLC or LC-MS. If using a Dean-Stark trap, monitor the collection of water.

Once the reaction is complete, cool the mixture to room temperature.
Dilute the reaction mixture with an organic solvent such as ethyl acetate.

Carefully wash the organic layer with a saturated solution of sodium bicarbonate to
neutralize the acid catalyst.

Wash the organic layer with brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and
concentrate under reduced pressure to obtain the crude product.

Purify the crude product by column chromatography on silica gel to yield pure Octyl 3-
aminopyridine-2-carboxylate.

Characterization

The synthesized compound should be characterized using standard analytical techniques to

confirm its identity and purity:

» Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the

chemical structure.

e Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular

formula.
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« Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., ester
carbonyl, N-H bonds).

e High-Performance Liquid Chromatography (HPLC): To assess the purity of the final
compound.

Potential Biological Activity and Signaling Pathways

While specific biological data for Octyl 3-aminopyridine-2-carboxylate is not available, the
broader class of aminopyridines has well-documented pharmacological effects, primarily as
potassium channel blockers.[7] This activity is particularly relevant in the context of neurological
disorders.

Hypothesized Mechanism of Action

It is hypothesized that Octyl 3-aminopyridine-2-carboxylate, like other aminopyridines, may
act as a blocker of voltage-gated potassium channels in neurons.[7] By inhibiting these
channels, the repolarization phase of the action potential is prolonged. This extended
depolarization is thought to keep voltage-gated calcium channels open for a longer duration,
leading to an increased influx of calcium into the presynaptic terminal.[8] The elevated
intracellular calcium concentration, in turn, enhances the release of neurotransmitters into the
synaptic cleft.[8]

The octyl ester moiety is expected to increase the lipophilicity of the molecule, potentially
facilitating its ability to cross the blood-brain barrier and cell membranes, which could modulate
its potency and pharmacokinetic profile compared to less lipophilic analogs.

Extracellular Cell Membrane
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Hypothesized signaling pathway for Octyl 3-aminopyridine-2-carboxylate.
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Experimental Workflow for Biological Evaluation

To investigate the biological activity of Octyl 3-aminopyridine-2-carboxylate, a logical
workflow would involve a series of in vitro and potentially in vivo assays.

Compound Preparation

Synthesis and Purification of Octyl 3-aminopyridine-2-carboxylate

Structural and Purity Analysis (NMR, MS, HPLC)

L

/ In Vitro Assays

Gotassium Channel Binding/Blockade Assa;) Cell Viability/Toxicity Assay (e.g., MTT)

Measurement of Neurotransmitter Release from Synaptosomes

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

Efficacy in Animal Models of Neurological Disorders

Click to download full resolution via product page

A logical workflow for the biological evaluation of the compound.

Conclusion
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Octyl 3-aminopyridine-2-carboxylate represents an interesting molecule for further
investigation, particularly within the field of neuropharmacology. Its predicted high lipophilicity,
combined with the known potassium channel blocking activity of the aminopyridine scaffold,
suggests it may possess unique properties worthy of exploration. The experimental protocols
and workflows detailed in this guide provide a solid foundation for researchers and drug
development professionals to synthesize, characterize, and evaluate the biological potential of
this compound. Further empirical studies are necessary to validate these predictions and fully
elucidate the therapeutic potential of Octyl 3-aminopyridine-2-carboxylate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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